2,5-dioxaspiro[3.4]octan-7-amine
Description
2,5-Dioxaspiro[3.4]octan-7-amine is a spirocyclic compound featuring a fused bicyclic structure with two oxygen atoms in the dioxolane ring and an amine functional group. Its molecular formula is C₇H₁₃NO₂, and it is characterized by a [3.4] spiro system, where a 3-membered ring (dioxolane) and a 4-membered ring (tetrahydrofuran or similar) share a single atom. Despite this, its structural uniqueness makes it relevant for comparative studies with analogous spirocyclic compounds.
Properties
CAS No. |
2103779-12-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-1-6(9-2-5)3-8-4-6/h5H,1-4,7H2 |
InChI Key |
GKAMDXOUKJIWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12COC2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxaspiro[3.4]octan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the spiro linkage. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with molecular targets through its amine group and spirocyclic structure. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 2,5-dioxaspiro[3.4]octan-7-amine and related spiro compounds:
Key Observations :
- Ring size and oxygen content significantly influence stability and polarity. For example, 1,7-dioxaspiro[5.5]undecane benefits from hyperconjugation stabilizing its conformers, whereas smaller systems like [3.4] or [3.5] may exhibit higher ring strain .
Physicochemical Properties
Collision cross-section (CCS) data and adduct behavior highlight differences in molecular compactness and ion mobility:
Implications :
- Larger spiro systems (e.g., [3.5] vs. [3.4]) increase molecular volume, as seen in higher CCS values.
Stability and Reactivity
- For example, 1,7-dioxaspiro[5.5]undecane benefits from σ-conjugation, which stabilizes its chair-like conformers .
- The amine group in this compound may introduce nucleophilic reactivity, enabling functionalization at the nitrogen center, though this remains underexplored in the literature .
Biological Activity
2,5-Dioxaspiro[3.4]octan-7-amine is a bicyclic compound notable for its unique spirocyclic structure, which consists of two fused rings containing two oxygen atoms in the dioxaspiro framework. This compound has garnered attention in organic and medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula for this compound is with a molecular weight of approximately 129.16 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
| Property | Value |
|---|---|
| CAS No. | 2103779-12-8 |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound primarily stems from its interaction with molecular targets through its amine group and spirocyclic structure. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. Research indicates that the specific pathways and targets depend on the context of its application in biological systems or chemical reactions .
In Vitro Studies
Research has shown that this compound exhibits potential anti-inflammatory and analgesic properties. For instance, studies involving cell lines have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating immune responses .
Case Studies
- Anti-Cancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells .
- Neuroprotective Effects : Another case study explored the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings revealed that it significantly reduced cell death induced by oxidative agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of a spirocyclic structure and an amine group, which imparts distinct chemical and biological properties compared to similar compounds:
| Compound | Structure Type | Key Activity |
|---|---|---|
| 2,5-Dioxaspiro[3.4]octane | Spirocyclic | Lacks amine functionality |
| 7-Amino-2,5-dioxaspiro[3.4]octane | Spirocyclic with amine | Enhanced biological activity |
| Spirocyclic oxindoles | Different core framework | Varies widely in activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
